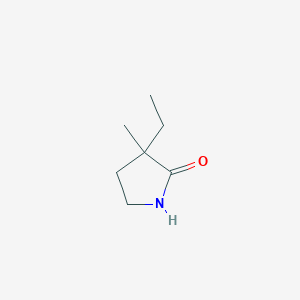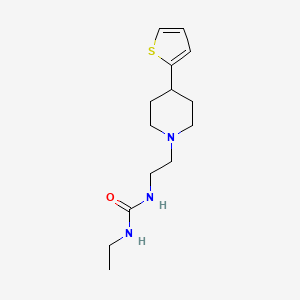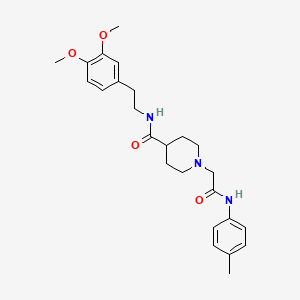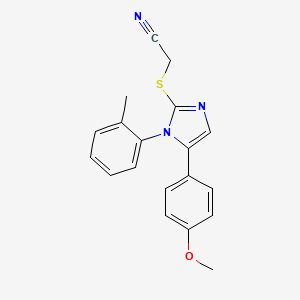
3-Ethyl-3-methylpyrrolidin-2-one
概要
説明
3-Ethyl-3-methylpyrrolidin-2-one is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported, providing a basis for understanding the synthetic routes that could be applied to this compound. For instance, optically active 3-ethyl and 3-n-propylpyrrolidine were prepared from corresponding succinic acids, suggesting a potential synthetic route for the target compound . Additionally, the synthesis of a triphenyltin(IV) compound with a related pyrrolidine dione structure indicates the possibility of forming complexes with this compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity and physical properties. For example, the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one show significant differences in their supramolecular organization, which can affect their melting points, solubility, and bioavailability . This suggests that the molecular structure of this compound would also be an important factor in its pharmacological profile and material properties.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from studies on similar compounds. For instance, the generation of zwitterionic species from reactions with B(C6F5)3 indicates that this compound could potentially form reactive intermediates that might be useful in synthetic chemistry . The anticholinergic properties of synthesized pyrrolidine derivatives also suggest that this compound could participate in biological pathways as an inhibitor .
Physical and Chemical Properties Analysis
The physical and chemical properties of ionic liquids containing pyrrolidine structures have been investigated, revealing attributes such as viscosities, thermal stability, and electrochemical stability . These findings can provide a comparative basis for predicting the properties of this compound, which may exhibit similar behavior due to the presence of the pyrrolidine moiety.
科学的研究の応用
Crystal Structures in Pharmaceutical Development : Investigation of 3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant, revealed that its racemic and enantiopure forms adopt significantly different crystal structures. These structural differences in the solid state are crucial for understanding its pharmaceutical properties like solubility and bioavailability (Krivoshein et al., 2017).
Organic Synthesis Applications : N-methylpyrrolidin-2-one hydrotribromide (MPHT) has found extensive use in organic synthesis. It's used in bromination, oxidation, and epoxide ring-opening reactions among others, noted especially for its environmentally friendly character (Jain & Sain, 2010).
Polymer and Material Science Applications
Polymer Synthesis : N-Benzyl-3-methylenepyrrolidin-2-one was homopolymerized under free radical conditions, yielding isotactic polymers. These polymers, especially when homopolymerized in water in the presence of methylated β-cyclodextrin, showed notable glass transition temperatures, indicating potential material science applications (Neuhaus & Ritter, 2015).
Safety and Hazards
作用機序
Target of Action
It is known that pyrrolidin-2-one derivatives, to which 3-ethyl-3-methylpyrrolidin-2-one belongs, play a significant role in various biological activities .
Mode of Action
It is known that pyrrolidin-2-one derivatives interact with their targets in a way that leads to changes in the biological system .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives can influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
It is known that pyrrolidin-2-one derivatives can have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of pyrrolidin-2-one derivatives .
特性
IUPAC Name |
3-ethyl-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(2)4-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPQXKCGKZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175698-04-1 | |
| Record name | 3-ethyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)




![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)

![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)